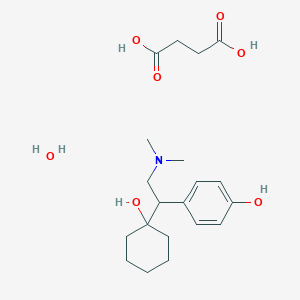

Desvenlafaxine Succinate

Description

Propriétés

IUPAC Name |

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPDEXVGKDEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959511 | |

| Record name | Desvenlafaxine Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386750-22-7 | |

| Record name | Desvenlafaxine Succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESVENLAFAXINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desvenlafaxine succinate synthesis process optimization

An In-depth Technical Guide to the Process Optimization of Desvenlafaxine Succinate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] It is marketed as its succinate salt, which offers favorable physicochemical properties.[1] The optimization of the synthesis process for this compound is a critical objective in pharmaceutical manufacturing, aiming to enhance yield, improve purity, reduce costs, and ensure environmental sustainability (green chemistry).[3][4] This guide provides a detailed overview of the core synthetic strategies, process optimization data, experimental protocols, and logical workflows involved in its production.

Core Synthetic Strategies

The synthesis of desvenlafaxine primarily follows two major pathways:

-

O-Demethylation of Venlafaxine: This is the most direct and commonly cited route, where the methyl group is cleaved from the phenolic ether of venlafaxine. The primary challenge lies in the stability of the methyl phenoxy group and the potential for side reactions involving the tertiary hydroxyl and dimethylamine groups.[5] Various demethylating agents have been developed to improve efficiency and safety.[1][3]

-

De Novo Synthesis from Precursors: These routes build the desvenlafaxine molecule from simpler starting materials, avoiding the venlafaxine intermediate altogether. A notable example starts from p-hydroxybenzene acetonitrile, involving steps like hydroxyl protection, condensation with cyclohexanone, and subsequent reduction and dimethylation.[3][6] This approach can offer advantages in terms of cost and impurity profiles.

Process Optimization and Data Analysis

Effective process optimization involves a systematic evaluation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Below are comparative data for key steps in the synthesis.

Table 1: Comparison of O-Demethylation Methods for Venlafaxine

| Demethylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC, %) | Source(s) |

| 2-(diethylamino)ethanethiol / NaOMe | Polyethylene Glycol 400 | ~195 | 4 hours | 45 | 96.8 | [1][7] |

| Sodium dodecanethiolate | Ethanol | 150 | 2 days | ~76 (free base) | Not specified | [8] |

| Trimethylsilyl halide / Metal sulfide | Ethereal Solvent | Elevated | Not specified | > 85 | > 99.0 | [9] |

| 3-mercaptopropionic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

Table 2: Optimized De Novo Synthesis from p-Hydroxybenzene Acetonitrile

| Step | Intermediate Product | Key Reagents | Yield (%) | Purity (%) | Source |

| 1. Benzyl Protection | 4-Benzyloxyphenylacetonitrile | Benzyl bromide, K₂CO₃ | 98.92 | 99.83 | [3][6] |

| 2. Condensation | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.71 | 99.13 | [3][6] |

| 3. Deprotection/Reduction | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | 10% Pd/C, H₂ (2.0 MPa) | 94.20 | 98.32 | [3][6] |

| 4. Dimethylation | O-desmethylvenlafaxine (ODV) | Formaldehyde, Formic acid | 84.77 | 99.20 | [3][6] |

| Total Yield (4 steps) | O-desmethylvenlafaxine (ODV) | ~71.1 | 99.20 | [3][6] |

Table 3: Succinate Salt Formation and Crystallization

| Starting Material | Reagents | Solvent | Yield (%) | Purity (HPLC, %) | Source(s) |

| Desvenlafaxine Base | Succinic Acid | Acetone / Water | 83.6 | > 99.9 | [1][7] |

| Desvenlafaxine Base | Succinic Acid | Acetone / Water (3:1) | 90.27 | 99.92 | [3][6] |

| Desvenlafaxine Base | Succinic Acid | Acetone / Water | 85 | Not specified | [10] |

Experimental Protocols

Protocol 1: O-Demethylation of Venlafaxine using 2-(diethylamino)ethanethiol

-

Charging the Reactor: In a suitable flask, charge Venlafaxine free base (1.0 eq), polyethylene glycol 400 (PEG400), and 2-(diethylamino)ethanethiol (1.5 eq).[1]

-

Base Addition: Slowly add a 30% w/w solution of sodium methanolate in methanol (2.7 eq).[1]

-

Reaction: Heat the suspension to approximately 195°C, allowing methanol to distill off. Maintain the temperature and continue stirring for 4 hours.[1]

-

Work-up: Cool the reaction mixture to 20-25°C.

-

pH Adjustment: Add 1 M hydrochloric acid to adjust the pH of the mixture to ~9.5, causing the desvenlafaxine free base to precipitate.[1][7]

-

Isolation: Filter the resulting suspension at 20-25°C.

-

Drying: Dry the isolated solid at 50°C to yield desvenlafaxine.[1][7] The reported yield is approximately 45% with a purity of 96.8% by HPLC.[1][7]

Protocol 2: De Novo Synthesis - Dimethylation Step

-

Reactant Preparation: Suspend 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) in methanol under a nitrogen atmosphere.[11]

-

Reagent Addition: Add a 37% formaldehyde solution and an 85% formic acid solution to the suspension.[3][6]

-

Reaction: The specific reaction conditions (temperature and time) are optimized based on in-process controls to drive the reaction to completion.

-

Isolation: Upon completion, the reaction mixture is worked up, typically involving neutralization and extraction, to isolate the crude O-desmethylvenlafaxine (ODV).

-

Purification: The crude product is purified, often through recrystallization, to achieve high purity. This optimized process reports a yield of 84.77% and a purity of 99.20%.[3][6]

Protocol 3: Preparation of this compound Monohydrate

-

Charging the Reactor: Charge desvenlafaxine base (1.0 eq), succinic acid (~1.2 eq), acetone, and deionized water into a round-bottomed flask under a nitrogen atmosphere.[1][7] A typical solvent ratio is a 3:1 mixture of acetone and water.[3][6]

-

Dissolution: Heat the suspension to reflux temperature (around 60°C) and maintain for 30 minutes until a clear solution is obtained.[7][10][11]

-

Filtration: Cool the resulting solution to 50-55°C and filter to remove any particulate matter.[1][7]

-

Crystallization:

-

Isolation: Filter the final suspension and wash the cake twice with acetone.[1][7]

-

Drying: Dry the wet solid under vacuum at 60 ± 5°C to yield this compound.[1][7] This process can achieve yields of 83-90% with purity exceeding 99.9%.[1][3][6][7]

Visualizations of Synthetic Pathways and Workflows

O-Demethylation Pathway

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 3. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2009034434A2 - An improved process for the preparation of o-desmethylvenlafaxine - Google Patents [patents.google.com]

- 10. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]

- 11. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

Novel Synthesis Routes for O-Desmethylvenlafaxine Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of novel and optimized synthesis routes for O-desmethylvenlafaxine (ODV) succinate, the succinate salt of the active metabolite of venlafaxine. The document details various synthetic strategies, starting from different precursors, and includes comprehensive experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory or process chemistry setting.

Introduction

O-desmethylvenlafaxine (desvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder. The development of efficient, scalable, and green synthetic processes for its succinate salt is of significant interest to the pharmaceutical industry. This guide focuses on two primary strategies for the synthesis of O-desmethylvenlafaxine: the O-demethylation of venlafaxine and de novo synthesis from substituted benzene precursors. Each approach presents distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.

Synthesis via O-Demethylation of Venlafaxine

A prevalent strategy for producing O-desmethylvenlafaxine is the demethylation of the widely available venlafaxine. This approach is attractive due to the direct conversion of a closely related molecule. Several reagents have been developed for this key transformation, moving from traditional methods to more novel and potentially greener alternatives.

Demethylation using Thiolates and Other Nucleophilic Reagents

Early methods for the O-demethylation of venlafaxine involved the use of strong nucleophilic reagents, such as thiolates.[1] More recent developments have introduced new reagents aiming to improve reaction conditions and safety profiles.

-

Traditional Thiolates: Reagents like sodium dodecanethiolate and sodium thiophenolate have been used.[1] However, these methods often require high temperatures and can involve toxic and malodorous compounds, making them less suitable for large-scale production.[1]

-

3-Mercaptopropionic Acid: This has been introduced as a cheaper and more industrially applicable O-demethylating agent for the synthesis of highly pure O-desmethylvenlafaxine from venlafaxine.[1]

-

Cysteine and Penicillamine Sodium Salts: A one-pot approach using cysteine sodium salt or sodium penicillamine has been developed, offering a simplified reaction process with good yields.

Quantitative Data for Demethylation Routes

| Demethylating Agent | Solvent | Temperature | Yield | Reference |

| Cysteine Sodium Salt | N-methyl pyrrolidone | 175 °C | 86% | (Shi & Zhang, Chinese J. Appl. Chem.) |

| Sodium Penicillamine | N-methyl pyrrolidone | 175 °C | 82% | (Shi & Zhang, Chinese J. Appl. Chem.) |

Experimental Protocol: O-Demethylation using Cysteine Sodium Salt

-

Preparation of Demethylating Reagent: In a suitable reaction vessel, prepare the cysteine sodium salt.

-

Demethylation Reaction: Add venlafaxine to a solution of cysteine sodium salt in N-methyl pyrrolidone.

-

Heating: Heat the reaction mixture to 175 °C.

-

Crystallization: Adjust the pH of the reaction mixture to 9.5 to induce crystallization of the O-desmethylvenlafaxine product.

-

Isolation: Filter the solid product, wash with a suitable solvent, and dry under vacuum.

Synthesis Workflow: O-Demethylation of Venlafaxine

Caption: O-Demethylation pathway from Venlafaxine to ODV Succinate.

De Novo Synthesis from p-Hydroxy Substituted Precursors

An alternative and highly efficient approach involves building the O-desmethylvenlafaxine molecule from simpler starting materials. A notable example is a five-step synthesis starting from p-hydroxybenzene acetonitrile, which offers high overall yield and purity.[1]

This route involves:

-

Benzyl Protection: Protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile.

-

Condensation: Nucleophilic addition to cyclohexanone.

-

Reduction and Deprotection: Reduction of the nitrile group and removal of the benzyl protecting group.

-

Dimethylation: Introduction of the two methyl groups on the amine.

-

Salt Formation: Conversion of the free base to the succinate salt.

Quantitative Data for the 5-Step Synthesis from p-Hydroxybenzene Acetonitrile[1]

| Step | Product | Purity | Yield |

| 1. Benzyl Protection of p-hydroxybenzene acetonitrile | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 99.83% | 98.92% |

| 2. Condensation with Cyclohexanone | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.13% | 99.71% |

| 3. Cyano Reduction and Deprotection | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl (Intermediate III) | 98.32% | 94.20% |

| 4. Dimethylation | O-desmethylvenlafaxine (ODV) | 99.20% | 84.77% |

| 5. Succinic Acid Salt Formation | O-desmethylvenlafaxine succinate monohydrate (DVS) | 99.92% | 90.27% |

| Overall Yield | - | - | 71.09% |

Experimental Protocols for the 5-Step Synthesis[1]

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)

-

Charge a 3.0 L reaction flask with 200.0 g of p-hydroxybenzene acetonitrile, 282.56 g of benzyl bromide, and 1,000 ml of acetone.

-

Slowly add 320.28 g of anhydrous potassium carbonate in batches.

-

Stir the reaction mixture overnight at 55°C, monitoring by TLC.

-

After completion, remove the solvent by rotary evaporation.

-

Add water and ethyl acetate for extraction. Separate the organic layer, dry it, and concentrate to obtain the crude product.

-

Recrystallize from ethyl acetate/n-hexane to yield Intermediate I.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)

-

This step involves the 1,2-nucleophilic addition of Intermediate I to cyclohexanone, promoted by sodium hydroxide with a phase-transfer catalyst ((n-Bu)4N+Br−).

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)

-

This step is achieved through reduction of the cyano group and deprotection of the benzyl ether, typically using catalytic hydrogenation (e.g., 10% Palladium on carbon) under pressure (2.0 MPa).

Step 4: Synthesis of O-desmethylvenlafaxine (ODV)

-

Synthesize ODV by dimethylation of Intermediate III using 37% formaldehyde solution and 85% formic acid solution (Eschweiler-Clarke reaction).

Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS)

-

Dissolve the O-desmethylvenlafaxine (ODV) free base and succinic acid in a mixed solvent of acetone and water (3:1 v/v).[1]

-

Heat the mixture to reflux (around 60°C) until a clear solution is obtained.[2]

-

Cool the solution gradually to 25-30°C and stir for a sufficient time to allow for crystallization.[2]

-

Further cool the mixture to 5-15°C and stir for an additional period to complete precipitation.[2]

-

Filter the precipitated solid under reduced pressure and wash with acetone.[2]

-

Dry the product under vacuum at approximately 50°C.[2]

Synthesis Workflow: 5-Step De Novo Synthesis

Caption: A 5-step synthesis of ODV Succinate from p-hydroxybenzene acetonitrile.

Conclusion

The synthesis of O-desmethylvenlafaxine succinate can be approached through several innovative routes, each with its own set of advantages. The O-demethylation of venlafaxine using newer reagents like cysteine sodium salt offers a direct, one-pot conversion. In contrast, the de novo synthesis from p-hydroxybenzene acetonitrile provides a highly optimized, multi-step process with excellent yields and purity control, making it particularly suitable for industrial-scale production. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, scalability requirements, cost considerations, and environmental regulations. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to select and implement the most appropriate synthesis strategy for their needs.

References

Green Synthesis of Desvenlafaxine Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a green synthesis strategy for desvenlafaxine succinate, an active pharmaceutical ingredient (API) used in the treatment of major depressive disorder. The focus is on a novel, five-step process that emphasizes high yield, atomic economy, low environmental impact, and operational safety, presenting a sustainable alternative to traditional synthetic routes. This guide offers detailed experimental protocols, quantitative data analysis, and visualizations to facilitate understanding and implementation in a research and development setting.

Introduction to Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint.[1] Traditional synthesis of APIs often involves hazardous reagents, toxic solvents, and multiple complex steps, leading to significant waste generation. Green chemistry aims to address these challenges by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and designing for energy efficiency.

The synthesis of desvenlafaxine, the major active metabolite of venlafaxine, has traditionally involved methods with certain environmental and safety drawbacks. For instance, some routes employ demethylation reagents that are toxic and polluting, or hazardous chemicals like n-butyl lithium and lithium aluminum hydride.[2] The strategy detailed in this guide represents a significant advancement by incorporating greener alternatives at each stage of the synthesis.

A Five-Step Green Synthesis Pathway for this compound

A novel and green five-step synthesis of this compound monohydrate has been developed, starting from p-hydroxybenzene acetonitrile.[2] This pathway is characterized by high yields, high purity of intermediates and the final product, and the avoidance of harsh and hazardous reagents.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the green synthesis, demonstrating the high efficiency of this process.[2]

| Step | Intermediate/Product | Yield (%) | Purity (%) |

| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | 98.92 | 99.83 |

| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.71 | 99.13 |

| 3 | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | 94.20 | 98.32 |

| 4 | O-Desmethylvenlafaxine (ODV) | 84.77 | 99.20 |

| 5 | This compound Monohydrate | 90.27 | 99.92 |

| Overall | This compound Monohydrate | 71.09 | 99.92 |

Detailed Experimental Protocols

The following are detailed experimental protocols for each step of the green synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)

This step involves the protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile using benzyl bromide. The use of acetone as a solvent and potassium carbonate as a base are key green aspects of this step.[2]

-

Materials: p-Hydroxybenzene acetonitrile, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a reaction vessel, add p-hydroxybenzene acetonitrile and acetone. Stir the mixture until the solid is completely dissolved.

-

Add potassium carbonate to the solution and stir.

-

Slowly add benzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 4-benzyloxyphenylacetonitrile can be used in the next step without further purification.

-

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)

This step is a 1,2-nucleophilic addition of Intermediate I to cyclohexanone. A key green feature is the use of a phase-transfer catalyst, which facilitates the reaction between reactants in different phases, avoiding the need for harsh solvents.[2][3]

-

Materials: 4-Benzyloxyphenylacetonitrile (Intermediate I), Cyclohexanone, Sodium hydroxide (NaOH), Tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻).

-

Procedure:

-

In a reaction vessel, combine 4-benzyloxyphenylacetonitrile and cyclohexanone.

-

Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst, tetrabutylammonium bromide.

-

Stir the biphasic mixture vigorously at a controlled temperature.

-

Monitor the reaction until completion.

-

Separate the organic layer and wash it with water to remove the base and catalyst.

-

Concentrate the organic layer under reduced pressure to yield 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol.

-

Step 3: Synthesis of 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)

This step involves the simultaneous reduction of the nitrile group and deprotection of the benzyl group via catalytic hydrogenation. This is a highly efficient and clean method.[2][4]

-

Materials: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Methanol).

-

Procedure:

-

Charge a high-pressure reactor with Intermediate II and the 10% Pd/C catalyst in a suitable solvent.

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 2.0 MPa.

-

Heat the mixture to a specified temperature and stir vigorously.

-

Monitor the reaction by hydrogen uptake.

-

Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the product.

-

Isolate the product by filtration and dry under vacuum.

-

Step 4: Synthesis of O-Desmethylvenlafaxine (ODV)

The dimethylation of the primary amine is achieved through the Eschweiler-Clarke reaction, a classic and efficient method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[2][5][6]

-

Materials: 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III), 37% Formaldehyde solution, 85% Formic acid solution.

-

Procedure:

-

To a reaction vessel, add Intermediate III.

-

Add the formaldehyde solution and formic acid solution.

-

Heat the reaction mixture and maintain at a controlled temperature for several hours.

-

Monitor the reaction for the formation of the tertiary amine.

-

After completion, cool the reaction mixture and adjust the pH to basic with a suitable base (e.g., sodium hydroxide) to precipitate the free base, O-desmethylvenlafaxine.

-

Filter the precipitate, wash with water, and dry.

-

Step 5: Formation of this compound Monohydrate

The final step involves the formation of the succinate salt and its crystallization to yield the desired monohydrate form.[2][7]

-

Materials: O-Desmethylvenlafaxine (ODV), Succinic acid, Acetone, Water.

-

Procedure:

-

Dissolve O-desmethylvenlafaxine in a mixture of acetone and water (3:1 v/v) with heating.

-

Add a solution of succinic acid in the same solvent mixture.

-

Stir the solution and then allow it to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

-

Collect the crystals by filtration, wash with a cold acetone/water mixture, and dry under vacuum.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

Conclusion

The presented five-step synthesis of this compound offers a significant improvement over traditional methods in terms of environmental impact, safety, and efficiency. The high overall yield and purity, coupled with the use of greener reagents and reaction conditions, make this a compelling strategy for the sustainable production of this important API. This guide provides the necessary technical details for researchers and drug development professionals to explore and implement this green synthetic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfer.com [phasetransfer.com]

- 4. lzchemical.com [lzchemical.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Physicochemical Characterization of Desvenlafaxine Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine succinate, an active metabolite of venlafaxine, is a selective serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the management of major depressive disorder.[1][2][3] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2][4] Its properties are critical for its behavior in pharmaceutical formulations and biological systems. A summary of its key quantitative physicochemical data is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅NO₂∙C₄H₆O₄∙H₂O (Monohydrate) | [4] |

| Molecular Weight | 399.48 g/mol (Monohydrate) | [1][4][5] |

| Appearance | White to off-white powder | [4][6] |

| Solubility | Water soluble (~35 mg/mL at 25°C)[7] | [4][6][7] |

| Soluble in methanol and ethanol | [2] | |

| Partition Coefficient | Log P (Octanol/Water) at pH 7.0: 0.21 | [4][6] |

| Polymorphism | Multiple crystalline forms exist (e.g., Form I, II, V, F) | [8][9][10] |

| Melting Point | Form I (Monohydrate): Endotherm at ~131°C | [10] |

| Form II (Monohydrate): Endotherm at ~127°C | [10] | |

| Crystalline Drug Substance: Endotherm at 137.3°C | [11] | |

| pKa | Estimated to exist primarily as a cation at pH 5-9 | [12] |

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

The antidepressant effect of desvenlafaxine is primarily attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[13][14] It selectively binds to the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[5][13] This action increases the concentration of 5-HT and NE available to bind to postsynaptic receptors, thereby enhancing neurotransmission and alleviating depressive symptoms.[13] Desvenlafaxine exhibits a low affinity for other receptors, such as muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors, which contributes to its favorable side-effect profile.[1][14]

Caption: Desvenlafaxine inhibits SERT and NET, increasing synaptic serotonin and norepinephrine.

Experimental Protocols for Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in bulk drug and pharmaceutical dosage forms, as well as for impurity profiling.[15][16]

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[15]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium phosphate or Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (for pH adjustment)

-

Purified water (HPLC grade)

-

This compound Reference Standard

Procedure:

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0-3.8).[15][17] A common ratio is 50:50 (v/v).[17]

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase or a suitable diluent to prepare a stock solution. Perform serial dilutions to create calibration standards across a desired concentration range (e.g., 20-160 µg/mL).[15]

-

Sample Preparation: For tablet analysis, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a known amount of the active ingredient in the diluent. Sonicate to ensure complete dissolution, filter the solution, and dilute as necessary to fall within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: Standardized workflow for quantitative analysis of this compound by HPLC.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of this compound, including its melting point, polymorphic forms, and thermal stability.[8][18]

Objective: To investigate the thermal behavior and identify different polymorphic forms.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Hermetically sealed aluminum pans

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or desolvation events.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. This data reveals information about desolvation and decomposition.

-

Caption: Parallel workflows for characterizing thermal properties using DSC and TGA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the identity of this compound and can be used to distinguish between different polymorphic forms based on variations in their infrared absorption fingerprints.[8][19]

Objective: To obtain the infrared spectrum for identification and polymorphic screening.

Instrumentation:

-

FTIR Spectrometer with a suitable sampling accessory (e.g., KBr pellet press or ATR)

Procedure (KBr Pellet Method):

-

Mix a small amount of the this compound sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Compare the resulting spectrum with that of a reference standard or known polymorphs.

Conclusion

The physicochemical characterization of this compound is a critical component of drug development and quality assurance. The properties outlined in this guide, including solubility, thermal behavior, and polymorphic forms, directly influence the drug's stability, bioavailability, and manufacturability. The experimental protocols described for HPLC, DSC, TGA, and FTIR provide a robust framework for researchers and scientists to accurately assess and control the quality of this compound, ensuring the delivery of a safe and effective therapeutic agent.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. This compound | C20H33NO7 | CID 6918664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 386750-22-7 [chemicalbook.com]

- 7. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US7820716B2 - Crystalline polymorphs of this compound and their preparations - Google Patents [patents.google.com]

- 10. WO2008110338A1 - Polymorph of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. pfizermedical.com [pfizermedical.com]

- 15. RP-HPLC method for this compound in tablets. [wisdomlib.org]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 17. jocpr.com [jocpr.com]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Screening and Characterization of Desvenlafaxine Succinate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the screening, identification, and characterization of the various polymorphic forms of desvenlafaxine succinate, a crucial active pharmaceutical ingredient (API) in the treatment of major depressive disorder. Understanding and controlling polymorphism is paramount in drug development to ensure product quality, stability, and bioavailability.

Introduction to Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice.[1][2] These different forms, known as polymorphs, can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and dissolution rate.[3][4] Consequently, the polymorphic form of an API can directly impact the safety, efficacy, and manufacturability of the final drug product.[4] For this compound, several polymorphic forms have been identified, necessitating thorough screening and characterization to select the optimal form for pharmaceutical development.

Experimental Protocols for Polymorph Screening and Preparation

The screening for different polymorphic forms of this compound typically involves crystallization from various solvents and under diverse conditions. The following protocols are derived from established methodologies.

General Polymorph Screening Workflow

The process of discovering and identifying different polymorphs of this compound can be systematically approached as illustrated in the workflow diagram below. This involves initial crystallization experiments across a range of solvents and conditions, followed by comprehensive characterization of the resulting solid forms.

Caption: General workflow for the screening and characterization of this compound polymorphs.

Preparation of Specific Polymorphs

Detailed methodologies for preparing some of the known polymorphic forms of this compound are presented below.

Form I (Monohydrate):

-

Method: Dissolve desvenlafaxine free base and succinic acid in an aqueous acetone solution. The resulting solution can be optionally filtered. Subsequently, cool the solution slowly over a period of three hours or more to induce crystallization.[5] An alternative method involves crystallizing from a mixed solvent of acetone and water (3:1).[6][7]

Form II (Monohydrate):

-

Method: Recrystallize this compound from heated isopropyl alcohol or acetonitrile, or a mixture of dichloromethane and ethanol. The product is then isolated and dried.[8]

Form V:

-

Method 1: Recrystallize this compound from a heated mixture of tetrahydrofuran (THF) and one or more C1-C4 alcohols. The resulting crystals are then isolated and dried.[8]

-

Method 2: Dissolve desvenlafaxine free base (1.5 g) and succinic acid (0.48 g) in 60 ml of refluxing dry acetone. Cool the solution to room temperature and add seeds of Form V. The resulting solid is collected by filtration and dried.[5]

Form VI (Monohydrate):

-

Method: Dissolve or suspend succinic acid and desvenlafaxine in a mixed solvent of isopropanol and water (volume ratio between 7:2 and 20:1). Heat the mixture to reflux and stir for 0.5-1 hour. Adjust the temperature to 20-50 °C and stir for 4-5 hours to allow for crystallization. The solid is then separated and dried.[9]

Form VII:

-

Method: Combine desvenlafaxine, succinic acid, and toluene and heat the mixture. Then, add a nitrile solvent, preferably acetonitrile, and isolate the crystalline Form VII from the reaction mixture.[10]

Form F:

-

Method: Obtain Form F through recrystallization of this compound in a mixture of cyclohexane and a polar solvent such as ethanol, THF, methanol, or isopropyl alcohol.[8]

Characterization of this compound Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of this compound polymorphs.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for distinguishing between different crystalline forms. Each polymorph exhibits a unique diffraction pattern.

Table 1: Characteristic PXRD Peaks (2θ ± 0.2°) for this compound Polymorphs

| Form I[5] | Form II[5] | Form V[5][8] | Form VI[9] | Form VII[10] | Form F[8] |

| 10.20 | 13.18 | 5.08 | 5.14 | 10.78 | 5.22 |

| 14.91 | 14.04 | 10.20 | 10.26 | 14.37 | 10.14 |

| 20.56 | 14.35 | 10.70 | 13.16 | 14.72 | 10.60 |

| 22.13 | 14.66 | 14.58 | 14.28 | 16.69 | 11.70 |

| 23.71 | 16.68 | 17.10 | 16.67 | 17.21 | 13.06 |

| 24.60 | 17.67 | 20.56 | 19.14 | 17.67 | 14.20 |

| 25.79 | 19.24 | 25.80 | 20.60 | 20.11 | 14.52 |

| - | 25.13 | 27.12 | 23.30 | 25.16 | 15.04 |

| - | 31.78 | - | 25.86 | 25.88 | 16.54 |

| - | - | - | - | 27.61 | 17.04 |

| - | - | - | - | 30.33 | 17.48 |

| - | - | - | - | - | 19.36 |

| - | - | - | - | - | 19.96 |

| - | - | - | - | - | 20.68 |

| - | - | - | - | - | 21.52 |

| - | - | - | - | - | 22.20 |

| - | - | - | - | - | 23.22 |

| - | - | - | - | - | 23.74 |

| - | - | - | - | - | 25.04 |

| - | - | - | - | - | 25.74 |

| - | - | - | - | - | 26.98 |

| - | - | - | - | - | 27.48 |

| - | - | - | - | - | 27.78 |

| - | - | - | - | - | 28.66 |

| - | - | - | - | - | 30.16 |

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs, such as melting points, phase transitions, and solvent/water content.

Table 2: Thermal Properties of this compound Polymorphs

| Polymorph | Technique | Key Observations |

| Form I | DSC | Endotherm at approximately 131°C.[5] |

| Form II | DSC | Endotherm at approximately 127°C.[5] |

| Form V | DSC | Endothermic peak around 115-125°C (typically ~121°C) and another at 136-141°C (typically 139°C).[8] |

| TGA | Loss of water of about 3.0% w/w from 80°C to 160°C or 3.5% from 60°C to 170°C, indicating a hydrate (approximately a 3:2 molar ratio of this compound to water).[8] | |

| Form F | DSC | Three characteristic endothermic peaks around 100-115°C, 121-127°C, and 138-143°C.[8] |

| TGA | Water loss of about 1.4% to 2.8% w/w from 60°C to 125°C.[8] |

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to further differentiate polymorphs by probing differences in their molecular conformations and intermolecular interactions.

Interconversion and Stability

The relative stability of different polymorphs and their potential for interconversion under various conditions (e.g., temperature, humidity, mechanical stress) are critical aspects to investigate during drug development.[4] The thermodynamically most stable form is often preferred for formulation to prevent polymorphic transformations during manufacturing and storage, which could alter the drug product's performance.[2]

The logical relationship between different polymorphic forms often involves identifying the thermodynamically stable form and the various metastable forms that can potentially convert to the stable form over time or under specific environmental triggers.

Caption: Logical relationship illustrating the conversion of metastable polymorphs to the stable form.

Conclusion

The polymorphic landscape of this compound is complex, with multiple crystalline forms identified. A thorough understanding and meticulous characterization of these polymorphs are indispensable for the development of a safe, effective, and stable pharmaceutical product. The application of a suite of analytical techniques, including PXRD, DSC, TGA, and spectroscopic methods, is essential for the comprehensive characterization of each polymorphic form. The experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development of this compound-based therapeutics.

References

- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymorphism – All About Drugs [allfordrugs.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Role of API Polymorphism in Formulation Development [pharmaspecialists.com]

- 5. WO2008110338A1 - Polymorph of this compound - Google Patents [patents.google.com]

- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US7820716B2 - Crystalline polymorphs of this compound and their preparations - Google Patents [patents.google.com]

- 9. CN106146323B - Novel this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 10. WO2009118758A2 - Novel crystalline forms of this compound - Google Patents [patents.google.com]

Thermal analysis of desvenlafaxine succinate crystalline forms

An In-depth Technical Guide to the Thermal Analysis of Desvenlafaxine Succinate Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is used in the treatment of major depressive disorder. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This compound is known to exist in multiple crystalline forms, or polymorphs, each exhibiting unique physicochemical properties. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for the characterization and differentiation of these polymorphic forms. This guide provides a comprehensive overview of the thermal analysis of known this compound crystalline forms, detailed experimental protocols, and a summary of their thermal characteristics.

The Importance of Polymorphism in Pharmaceuticals

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including:

-

Melting point: Each crystalline form typically has a distinct melting point.

-

Solubility and Dissolution Rate: These properties can affect a drug's bioavailability.

-

Stability: Different forms may have varying degrees of physical and chemical stability.

-

Hygroscopicity: The tendency to absorb moisture from the air can differ between polymorphs.

-

Mechanical Properties: Properties like tabletability can be affected by the crystalline form.

Therefore, thorough characterization of the polymorphic landscape of an API is a critical step in drug development to ensure product quality, consistency, and efficacy.

This compound Crystalline Forms and Their Thermal Behavior

Several crystalline forms of this compound have been identified and characterized. The following sections summarize the available thermal data for some of these forms.

Data Presentation: Thermal Properties of this compound Polymorphs

The quantitative data from DSC and TGA analyses of various this compound crystalline forms are summarized in the table below for easy comparison.

| Crystalline Form | Type | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) | Temperature Range for Weight Loss (°C) |

| Form I | Monohydrate | ~131[1] | Not explicitly stated, but implied as a monohydrate | Not explicitly stated |

| Form II | Monohydrate | ~127[1] | Not explicitly stated, but implied as a monohydrate | Not explicitly stated |

| Form III | Hydrate | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Form IV | Anhydrous | ~145[1] | Not explicitly stated | Not explicitly stated |

| Form V | Hydrate | ~121 and ~139[2][3] | ~3.0 - 3.5[2][3] | 60 - 170[2][3] |

| Form VI | Monohydrate | ~103, ~119, and ~234[4] | ~4.5[4] | 80 - 155[4] |

| Form F | Hemihydrate | ~100-115, ~121-127, and ~138-143[2][3] | ~1.4 - 2.8[2][3] | 60 - 125[2][3] |

| New Polymorph | Not specified | ~230[5] | Not specified | Not specified |

| Old Polymorph | Not specified | ~225[5] | Not specified | Not specified |

Note: The data presented are compiled from various sources and may have been obtained under different experimental conditions. For precise comparison, it is recommended to perform analyses under identical conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following are representative methodologies for DSC and TGA analysis of this compound crystalline forms, based on general pharmacopeial guidelines and common practices in the pharmaceutical industry.[6][7]

Differential Scanning Calorimetry (DSC)

Objective: To measure the temperatures and heat flows associated with thermal transitions in the material, such as melting, crystallization, and solid-solid transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound crystalline form into a clean, non-reactive sample pan (e.g., aluminum).

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components. For studies investigating dehydration, a pinhole lid may be used.

-

Reference: Use an empty, hermetically sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, typically 25 °C.

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature, peak maximum temperature, and enthalpy of fusion (ΔH) for each endothermic or exothermic event.

-

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the presence of water or other solvates and assessing thermal stability.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound crystalline form into a tared TGA sample pan (e.g., platinum or ceramic).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 300 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the percentage of mass loss over specific temperature ranges, corresponding to desolvation and decomposition events.

-

Mandatory Visualizations

Signaling Pathway of Desvenlafaxine

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. This is thought to be the basis of its antidepressant effect.

Caption: Mechanism of action of Desvenlafaxine.

Experimental Workflow for Thermal Analysis

The logical flow of operations for the thermal analysis of this compound crystalline forms is depicted below. This workflow outlines the key stages from sample preparation to data interpretation and reporting.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal analysis of this compound reveals a complex polymorphic landscape. DSC and TGA are powerful techniques for identifying, differentiating, and characterizing these crystalline forms. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this API. A thorough understanding and control of the solid-state chemistry of this compound are paramount for the development of a safe, effective, and stable pharmaceutical product. It is essential to conduct these analyses under well-defined and controlled conditions to ensure data quality and comparability. Further characterization using complementary techniques such as X-ray powder diffraction (XRPD) is always recommended to confirm the polymorphic form.

References

- 1. database.ich.org [database.ich.org]

- 2. CN106146323B - Novel this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 3. uspbpep.com [uspbpep.com]

- 4. WO2009118758A2 - Novel crystalline forms of this compound - Google Patents [patents.google.com]

- 5. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Analysis | USP [usp.org]

- 7. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of desvenlafaxine succinate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of desvenlafaxine succinate, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document summarizes key solubility data in various solvents, details experimental protocols for solubility determination, and provides visualizations to illustrate experimental workflows.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. It is the succinate salt of desvenlafaxine, the major active metabolite of venlafaxine. The succinate salt form enhances the stability and handling of the API.

Aqueous Solubility Profile

The aqueous solubility of this compound is pH-dependent. As an ionizable molecule, its solubility is significantly influenced by the pH of the aqueous medium. Desvenlafaxine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.

An FDA environmental assessment report indicates a moderate aqueous solubility of 32 g/L for this compound. Furthermore, it is described as being highly soluble under physiological pH conditions (pH 1.2-7.4). One key data point from an FDA document indicates that the maximum solubility of the desvenlafaxine base is 31 mg/mL in 0.1N Hydrochloric acid, which corresponds to a pH of approximately 1.2.

Table 1: Aqueous Solubility of this compound

| Solvent System | pH | Solubility (mg/mL) |

| 0.1N Hydrochloric Acid | ~1.2 | 31 (as desvenlafaxine base) |

| Phosphate Buffered Saline (PBS) | 7.2 | ~1 |

Solubility in Organic Solvents

The solubility of this compound has also been characterized in various organic solvents, which is crucial for manufacturing processes and the development of non-aqueous or co-solvent formulations.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Methanol | Freely Soluble |

| Ethanol | ~2 |

| Acetone | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | ~3 |

| Dimethylformamide (DMF) | ~5 |

| Hexane | Practically Insoluble |

| Toluene | Practically Insoluble |

| Methylene Chloride | Practically Insoluble |

Note: "Freely Soluble," "Sparingly Soluble," "Very Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards.

Experimental Protocols

The determination of API solubility is a fundamental experiment in pre-formulation studies. The shake-flask method is the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound API

-

Selected solvents (e.g., purified water, phosphate buffers of various pH, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Solvent Media: Prepare the desired solvent systems. For aqueous solutions, prepare buffers at the target pH values (e.g., 1.2, 4.5, 6.8) and verify the pH.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the respective solvent by back-calculating from the measured concentration of the diluted sample.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: As demonstrated, the solubility of this ionizable compound is highly dependent on the pH of the medium.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.

-

Polymorphism: The crystalline form of the API can affect its solubility. Different polymorphs can exhibit different solubilities.

-

Presence of Co-solvents: The addition of co-solvents can either increase or decrease the solubility depending on the polarity of the API and the solvents.

Conclusion

This technical guide provides a summary of the available solubility data for this compound in various aqueous and organic solvents. The pH-dependent nature of its aqueous solubility is a critical consideration for formulation scientists. The provided experimental protocol for the shake-flask method offers a standardized approach for determining the equilibrium solubility of this and other pharmaceutical compounds. A thorough understanding of the solubility profile is essential for the successful development of robust and effective drug products containing this compound.

Desvenlafaxine succinate mechanism of action at serotonin and norepinephrine transporters

An In-Depth Technical Guide on the Core Mechanism of Action of Desvenlafaxine Succinate at Serotonin and Norepinephrine Transporters

Introduction

This compound, the succinate salt form of desvenlafaxine, is a synthetic antidepressant categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is the major active metabolite of venlafaxine, produced through metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] Approved for the treatment of major depressive disorder (MDD), its therapeutic efficacy is rooted in its ability to modulate the levels of two key neurotransmitters in the central nervous system: serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE).[2][4] This document provides a detailed examination of the molecular interactions and functional consequences of desvenlafaxine's action on the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Core Mechanism of Action: Dual Reuptake Inhibition

The primary mechanism of action for desvenlafaxine is the potent and selective inhibition of the presynaptic reuptake of both serotonin and norepinephrine.[2][4] Neurotransmitters like serotonin and norepinephrine are released from a presynaptic neuron into the synaptic cleft, where they bind to postsynaptic receptors to propagate a nerve signal.[4] Their action is terminated by reuptake back into the presynaptic neuron via specific transporter proteins—SERT for serotonin and NET for norepinephrine.[4]

Desvenlafaxine binds to both SERT and NET, blocking their ability to transport their respective neurotransmitters out of the synaptic cleft.[4] This inhibition leads to an increased concentration and prolonged availability of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[4] This dual action is believed to be crucial for its efficacy in treating the complex symptoms of depression.[4] Preclinical in vitro studies have shown that desvenlafaxine has a negligible effect on the dopamine transporter (DAT) and does not exhibit significant affinity for other receptors, ion channels, or transporters at clinically relevant concentrations.[3][5]

Quantitative Data: Transporter Binding Affinity and Potency

The interaction of desvenlafaxine with SERT and NET has been quantified through various in vitro assays. The key parameters are the inhibition constant (Ki), which reflects the binding affinity of the drug to the transporter, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the transporter's activity. A lower Ki or IC50 value signifies a higher affinity or potency, respectively.

Desvenlafaxine exhibits a higher binding affinity for SERT compared to NET.[2][6] Specifically, it is approximately 10 times more potent at inhibiting serotonin reuptake than norepinephrine reuptake.[1]

| Parameter | Human Serotonin Transporter (hSERT) | Human Norepinephrine Transporter (hNET) | Selectivity Ratio (NET/SERT) | Citations |

| Binding Affinity (Ki, nM) | 40.2 ± 1.6 | 558.4 ± 121.6 | ~13.9 | [5][7][8] |

| Reuptake Inhibition (IC50, nM) | 47.3 ± 19.4 | 531.3 ± 113.0 | ~11.2 | [5][7][8][9] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the core mechanism of desvenlafaxine at a neuronal synapse.

References

- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 2. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. This compound: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Desvenlafaxine for SERT and NET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of desvenlafaxine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder. Its therapeutic efficacy is intrinsically linked to its interaction with these two critical monoamine transporters. This document summarizes key quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the associated workflows and pathways.

Quantitative Binding Affinity Data

The in vitro binding affinity of desvenlafaxine for human SERT (hSERT) and human NET (hNET) has been characterized through competitive radioligand binding assays. The key parameters determined are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values quantify the potency of desvenlafaxine in displacing specific radioligands from the transporters.

| Parameter | Transporter | Value (nM) |

| Ki | hSERT | 40.2 ± 1.6 |

| hNET | 558.4 ± 121.6 | |

| IC50 | hSERT | 47.3 ± 19.4 |

| hNET | 531.3 ± 113.0 |

Table 1: In Vitro Binding Affinity and Functional Inhibition of Desvenlafaxine for Human SERT and NET.[1]

These data demonstrate that desvenlafaxine is a potent inhibitor of both SERT and NET, with a notable selectivity for the serotonin transporter.

Experimental Protocols

The determination of desvenlafaxine's binding affinity for SERT and NET is primarily achieved through competitive radioligand binding assays. These assays are a robust method for quantifying the interaction between a test compound and its target protein.

Cell Culture and Membrane Preparation

Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing the recombinant human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are commonly utilized.

-

Cell Culture: HEK-293 cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Membrane Preparation:

-

Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer or sonicator.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

-

Competitive Radioligand Binding Assay

This assay measures the ability of desvenlafaxine to compete with a known high-affinity radioligand for binding to SERT or NET.

-

For SERT Binding:

-

Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used.

-

Assay Buffer: Typically consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at pH 7.4.

-

-

For NET Binding:

-

Radioligand: [³H]Nisoxetine is a frequently used radioligand.

-

Assay Buffer: Similar to the SERT assay buffer, often 50 mM Tris-HCl, 300 mM NaCl, and 5 mM KCl, at pH 7.4.

-

-

Assay Procedure:

-

The reaction is set up in a 96-well plate.

-

Each well contains the cell membrane preparation (a source of the transporter), the specific radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of unlabeled desvenlafaxine.

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET).

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the desvenlafaxine concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

References

Early-stage preclinical evaluation of desvenlafaxine succinate

An In-Depth Technical Guide to the Early-Stage Preclinical Evaluation of Desvenlafaxine Succinate

Introduction

This compound, the succinate salt form of O-desmethylvenlafaxine, is a third-generation serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2][3] As the major active metabolite of venlafaxine, its development was underpinned by a comprehensive preclinical evaluation to establish its pharmacological, pharmacokinetic, and toxicological profile.[1][4] This technical guide provides an in-depth overview of the core preclinical studies conducted on desvenlafaxine, designed for researchers, scientists, and drug development professionals. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes critical pathways and workflows.

Pharmacodynamic Evaluation

The primary pharmacodynamic objective was to characterize the mechanism of action and receptor binding profile of desvenlafaxine.

Mechanism of Action

Preclinical studies have established that this compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[5] The therapeutic efficacy of desvenlafaxine is believed to stem from its ability to potentiate these neurotransmitters within the central nervous system.[5][6] It functions by binding to and inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, which are responsible for clearing these neurotransmitters from the synaptic cleft. This blockage leads to an increased concentration of serotonin and norepinephrine available to bind to postsynaptic receptors.[4] Studies indicate a higher affinity for the human serotonin transporter compared to the norepinephrine transporter and only a weak affinity for the dopamine transporter.[1]

Receptor and Enzyme Binding Profile

In vitro studies demonstrated that desvenlafaxine is highly selective. It lacked significant affinity for a wide range of other receptors, including muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors.[5][6] Furthermore, it showed no inhibitory activity against monoamine oxidase (MAO) and lacked significant activity in assays for various ion channels, including the cardiac potassium channel (hERG), suggesting a lower risk for certain side effects associated with other antidepressants.[5]

| Target | Affinity / Activity | Reference |

| Primary Targets | ||

| Serotonin Transporter (SERT) | High Affinity (Potent Inhibitor) | [1] |

| Norepinephrine Transporter (NET) | Moderate Affinity (Inhibitor) | [1] |

| Dopamine Transporter (DAT) | Weak Affinity | [1] |

| Secondary Screening Targets | ||

| Muscarinic-cholinergic Receptors | Lacked Significant Affinity | [5][6] |

| H1-histaminergic Receptors | Lacked Significant Affinity | [5][6] |

| α1-adrenergic Receptors | Lacked Significant Affinity | [5][6] |

| Monoamine Oxidase (MAO) | Lacked Inhibitory Activity | [5][6] |

| hERG Potassium Channel | Lacked Significant Activity | [5] |

Table 1: Summary of In Vitro Receptor and Enzyme Binding Profile.

Experimental Protocol: Competitive Radioligand Binding Assays

The receptor binding profile of desvenlafaxine was determined using competitive radioligand binding assays.[1]

-

Preparation of Membranes: Cell lines engineered to express a high density of a specific human receptor or transporter (e.g., SERT, NET, H1-histaminergic) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation to create a membrane preparation.

-

Assay Reaction: The membrane preparation is incubated in a buffer solution containing a specific radioligand (a radioactive molecule known to bind with high affinity to the target) and varying concentrations of the test compound (desvenlafaxine).

-